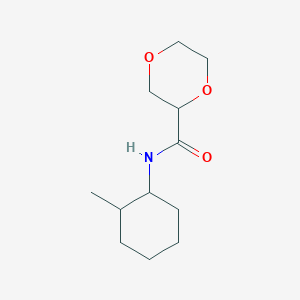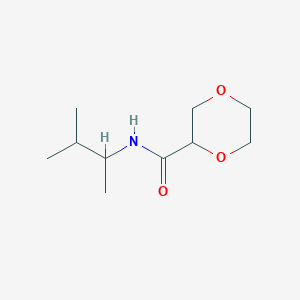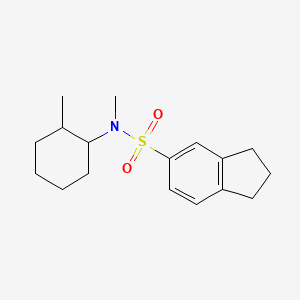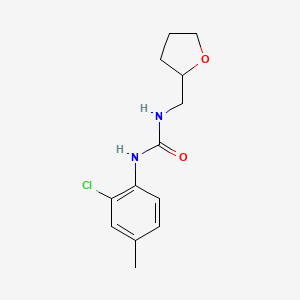
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-1939263, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in many physiological processes.
作用机制
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is a selective inhibitor of the TRPV4 ion channel. This ion channel is involved in many physiological processes, including osmoregulation, mechanotransduction, and thermosensation. The TRPV4 ion channel is also involved in the development of inflammatory and neuropathic pain. By inhibiting the TRPV4 ion channel, N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have anti-inflammatory effects in preclinical studies. It can reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to have analgesic effects in animal models of inflammatory and neuropathic pain. In addition, N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of using N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide in lab experiments is its specificity for the TRPV4 ion channel. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the physiological functions of the TRPV4 ion channel. However, the use of this compound in lab experiments is limited by its solubility and stability. N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is poorly soluble in water and has a short half-life in vivo, which can make it difficult to administer in experiments.
未来方向
There are several future directions for the study of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide. One area of interest is the potential use of this compound in treating neuropathic pain. Preclinical studies have shown that N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential clinical usefulness. Another area of interest is the development of more potent and selective TRPV4 inhibitors. N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide is a useful tool for studying the physiological functions of the TRPV4 ion channel, but more potent and selective inhibitors may have greater clinical utility. Finally, the use of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide in combination with other drugs may have synergistic effects in treating various diseases, and further research is needed to explore these possibilities.
合成方法
The synthesis of N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide involves the reaction of 2-chloro-4-methylbenzoyl chloride with piperidine-4-ol in the presence of a base. The resulting intermediate is then treated with hydroxylamine to yield the final product. The synthesis of this compound has been reported in several research papers, and it is considered to be a relatively straightforward process.
科学研究应用
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in treating osteoarthritis, pulmonary fibrosis, and neuropathic pain. In addition, this compound has been used as a tool to study the physiological functions of the TRPV4 ion channel.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-2-3-12(11(14)8-9)15-13(18)16-6-4-10(17)5-7-16/h2-3,8,10,17H,4-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYHQGHYUWLBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)


![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)



![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)




![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
